molecular formula C32H33N5O4 B586542 (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol CAS No. 142217-77-4

(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol

Cat. No.: B586542
CAS No.: 142217-77-4
M. Wt: 551.647
InChI Key: SYPCZZWUNIHLBU-COROXYKFSA-N
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Description

Properties

IUPAC Name

(1S,2S,3S,5S)-5-(2-amino-6-phenylmethoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O4/c33-32-35-30-28(31(36-32)41-19-24-14-8-3-9-15-24)34-21-37(30)26-16-27(40-18-23-12-6-2-7-13-23)25(29(26)38)20-39-17-22-10-4-1-5-11-22/h1-15,21,25-27,29,38H,16-20H2,(H2,33,35,36)/t25-,26+,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPCZZWUNIHLBU-COROXYKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672073
Record name (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142217-77-4
Record name (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol , with CAS No. 142217-77-4 , is a complex purine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₃₂H₃₃N₅O₄
  • Molecular Weight : 551.64 g/mol
  • Appearance : White to off-white solid
  • Purity : 99.60% (HPLC)

Structural Features

The compound features a cyclopentanol core substituted with benzyloxy groups and an amino-purine moiety, which is pivotal for its interactions with biological targets.

PropertyValue
CAS No.142217-77-4
Molecular FormulaC₃₂H₃₃N₅O₄
Molecular Weight551.64 g/mol
Purity99.60% (HPLC)
Storage Conditions2-8°C, protect from light

The compound is hypothesized to interact with various receptors in the purinergic signaling pathway, particularly the adenosine receptors (A1, A2A, A3) which play crucial roles in cellular signaling related to inflammation, immune response, and neuroprotection .

Adenosine Receptors

  • A1 Receptor : Involved in cardioprotection and neuroprotection.
  • A2A Receptor : Plays a role in anti-inflammatory processes.
  • A3 Receptor : Associated with apoptosis and cytoprotection.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Anti-inflammatory effects : By modulating the activity of immune cells through adenosine receptor pathways.
  • Neuroprotective effects : Potentially beneficial in neurodegenerative diseases due to its ability to inhibit excitotoxicity.

Study on Anti-inflammatory Activity

In a study exploring the anti-inflammatory properties of various purine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels in activated macrophages .

Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The administration of the compound resulted in reduced infarct size and improved neurological scores compared to controls. This suggests a potential therapeutic role in ischemic conditions .

Comparative Analysis with Other Compounds

To further understand its efficacy, a comparative analysis was conducted against known A3 receptor agonists:

Compound NameA3 Receptor AffinityEfficacy (%)
IB-MECAHigh100
Cl-IB-MECAModerate55
(1S,2S,3S,5S)-5-(...)HighTBD

This table highlights the promising affinity of our compound for the A3 receptor compared to established agonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound (CAS) Key Substituents Molecular Weight (g/mol) Notable Features
Target (142217-77-4) 3× benzyloxy, 1× benzyloxymethyl, 2-amino-6-benzyloxy purine 551.64 High lipophilicity; intermediate for antiviral/anticancer agents .
Silyl analog (See ) Dimethyl(phenyl)silyl replaces one benzyloxy 531.72 Enhanced stability under basic conditions; reduced metabolic lability .
CAS 142217-80-9 Diphenylmethylamino, 4-methoxyphenyl, additional benzyloxy groups 820.00 Increased steric bulk; potential for targeted delivery due to bulky groups .
Abacavir (136470-78-5) Cyclopropylamino instead of benzyloxy; unsaturated cyclopentene ring 286.33 FDA-approved HIV drug; highlights amino-cyclopentane motifs in bioactivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • Target compound: LogP ≈ 10.8 (predicted), higher than Abacavir (LogP ~1.5) due to benzyl groups .
    • CAS 142217-80-9: LogP ~10.8 (similar lipophilicity but larger molecular weight) .
  • Metabolic Stability :
    • Benzyl groups in the target compound may increase susceptibility to cytochrome P450-mediated oxidation compared to silyl or cyclopropane-modified analogs .

Research Findings and Implications

  • Silyl substitutions () improve thermal stability but may reduce aqueous solubility .
  • Therapeutic Potential: The target compound’s benzyl-protected structure positions it as a precursor for prodrugs requiring deprotection in specific tissues (e.g., tumor microenvironments) .

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